molecular formula C6H6N4O2S B1293689 1,1'-Sulfonyldiimidazole CAS No. 7189-69-7

1,1'-Sulfonyldiimidazole

Cat. No.: B1293689
CAS No.: 7189-69-7
M. Wt: 198.21 g/mol
InChI Key: ZLKNPIVTWNMMMH-UHFFFAOYSA-N
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Description

1,1’-Sulfonyldiimidazole is a chemical compound with the molecular formula C6H6N4O2S. It is known for its pseudo-twofold rotation axis of symmetry passing through the sulfur atom. This compound is utilized in various chemical reactions and has significant applications in scientific research and industrial processes .

Preparation Methods

1,1’-Sulfonyldiimidazole can be synthesized through several methods. One common synthetic route involves the reaction of imidazole with sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,1’-Sulfonyldiimidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuryl chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-Sulfonyldiimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Sulfonyldiimidazole involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfur atom in the compound plays a crucial role in its reactivity, allowing it to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

1,1’-Sulfonyldiimidazole can be compared with other similar compounds such as:

  • 1,1’-Sulfonylbis[1H-imidazole]
  • 1-Imidazol-1-ylsulfonylimidazole
  • N,N’-Sulfuryldiimidazole

These compounds share similar structural features but may differ in their reactivity and applications. 1,1’-Sulfonyldiimidazole is unique due to its specific reactivity and ability to form stable complexes .

Properties

IUPAC Name

1-imidazol-1-ylsulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c11-13(12,9-3-1-7-5-9)10-4-2-8-6-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKNPIVTWNMMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222152
Record name 1,1'-Sulphonylbis-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7189-69-7
Record name 1,1′-Sulfonyldiimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7189-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Sulphonylbis-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007189697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Sulphonylbis-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-sulphonylbis-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 1,1'-Sulfonyldiimidazole in organic synthesis?

A1: this compound serves as a valuable reagent for introducing sulfur-containing functional groups. [, ] For instance, it facilitates the synthesis of aryl fluorosulfates from phenols, effectively acting as a safer alternative to handling gaseous sulfuryl fluoride (SO2F2). [] Furthermore, it plays a crucial role in constructing complex heterocycles, exemplified by its use in synthesizing the bis-tetrahydropyrano[2,3-b:2′,3′-e] piperazine ring system from D-Glucosamine. []

Q2: How does the structure of this compound influence its reactivity?

A2: The molecule of this compound exhibits a pseudo-twofold rotation axis of symmetry passing through the sulfur atom. [] This structural feature, along with the presence of imidazole rings, contributes to its ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking. [] These interactions influence its reactivity and packing in the solid state, potentially impacting its applications in chemical reactions.

Q3: Can you elaborate on the mechanism of sulfuryl fluoride generation from this compound?

A3: While the provided abstracts do not delve into the specific mechanism, research indicates that this compound can decompose to release sulfuryl fluoride. [] This decomposition is likely facilitated by the relatively weak sulfur-nitrogen bonds and the stability of the gaseous SO2F2 byproduct. The rapid and near-stoichiometric generation of SO2F2 suggests a facile decomposition pathway. []

Q4: Are there any known analytical techniques for characterizing and quantifying this compound?

A4: Various analytical techniques can be employed to characterize and quantify this compound. NMR spectroscopy can provide structural information and assess reaction progress. [] Additionally, techniques like mass spectrometry and elemental analysis can determine the compound's molecular weight and purity. Crystallographic studies, as exemplified in one of the papers, can reveal detailed structural information including bond lengths and intermolecular interactions. []

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